Crystallinity and Melting Point: Trifluoromethylated vs. Non-Fluorinated Amino Alcohol
The target compound, as a member of the trifluoromethylated amino alcohol class, exhibits a melting point of 41 °C for the racemic dimethylamino derivative (2b), whereas the non-fluorinated parent 3-(N,N-dimethylamino)-2-propanol is a liquid at ambient temperature [1]. This crystallinity enables straightforward optical purification by recrystallization, a method that is unavailable for the liquid non-fluorinated analog [1]. No exact melting point for the enantiopure (2S) form is reported in the available literature; however, the class-level crystalline behavior is a direct consequence of the CF3 group's influence on intermolecular hydrogen-bonding networks [1].
| Evidence Dimension | Melting point / physical state at room temperature |
|---|---|
| Target Compound Data | mp = 41 °C (racemic 2b); enantiopure (2S) expected to be similarly crystalline [1] |
| Comparator Or Baseline | 3-(N,N-dimethylamino)-2-propanol (non-fluorinated): liquid at ambient temperature [1] |
| Quantified Difference | Solid vs. liquid at room temperature; >40 °C elevation in melting point |
| Conditions | X-ray crystallography and melting point determination; single crystals of 2b grown from hexane [1] |
Why This Matters
Solid-state crystallinity directly enables economical optical purification via recrystallization, a critical differentiator for procurement when enantiopurity is non-negotiable.
- [1] Katagiri, T.; Fujiwara, Y.; Takahashi, S.; Uneyama, K. Intermolecular-medium and intramolecular-weak hydrogen bonding chains in the crystals of chiral trifluoromethylated amino alcohols. J. Fluorine Chem. 2005, 126, 1134–1139. View Source
